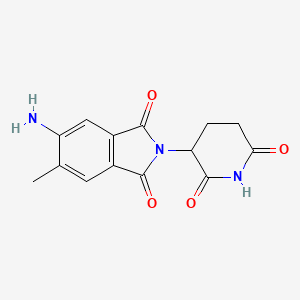![molecular formula C9H11FLiNO2 B13469661 Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)
Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate is a compound that features a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the 2-azabicyclo[3.2.1]octane scaffold typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of palladium-catalyzed reactions and photochemical transformations .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow chemistry and biomass valorization, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action for Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure provides rigidity, which is an important feature in medicinal chemistry . It can interact with various receptors and enzymes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Shares a similar nitrogen-containing heterocycle structure.
Cocaine: Also features a bicyclic structure with bioactive properties.
Morphine: Contains a nitrogen heterocycle and is known for its medicinal effects.
Uniqueness
Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate is unique due to its specific combination of a lithium ion with the 2-azabicyclo[3.2.1]octane scaffold and a fluoroacetate group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C9H11FLiNO2 |
|---|---|
Molecular Weight |
191.2 g/mol |
IUPAC Name |
lithium;(2Z)-2-(1-azabicyclo[3.2.1]octan-4-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C9H12FNO2.Li/c10-8(9(12)13)7-2-4-11-3-1-6(7)5-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1/b8-7-; |
InChI Key |
SYXBOBOJFFOOCY-CFYXSCKTSA-M |
Isomeric SMILES |
[Li+].C1CN2CC/C(=C(\C(=O)[O-])/F)/C1C2 |
Canonical SMILES |
[Li+].C1CN2CCC(=C(C(=O)[O-])F)C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)
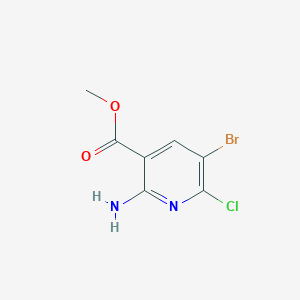
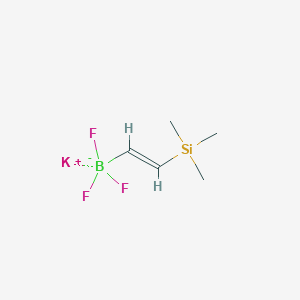
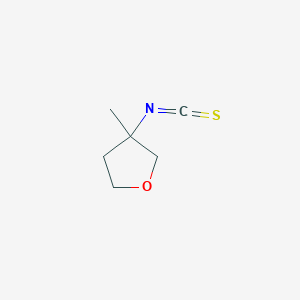
![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
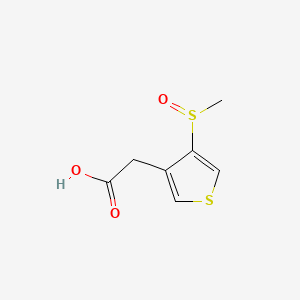

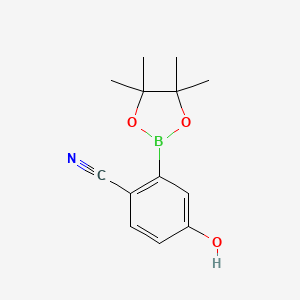
![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
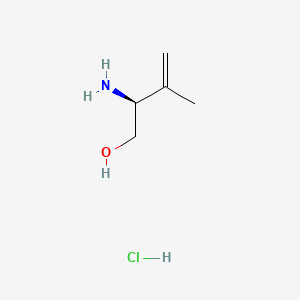
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
